2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Lipophilicity Membrane permeability Drug-likeness

2-(4-Chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-46-6) is a synthetic, dual-halogenated 3,4-dihydroisoquinolin-1(2H)-one derivative with a molecular formula of C23H19ClFNO2, a molecular weight of 395.9 g/mol, a computed XLogP3 of 5.1, and zero hydrogen bond donors. The compound belongs to a scaffold class that has been pursued in medicinal chemistry as soluble epoxide hydrolase (sEH) inhibitors and protein arginine methyltransferase 5 (PRMT5) inhibitors , establishing its relevance for programs targeting metabolic, fibrotic, and oncological indications.

Molecular Formula C23H19ClFNO2
Molecular Weight 395.86
CAS No. 850906-46-6
Cat. No. B2575517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
CAS850906-46-6
Molecular FormulaC23H19ClFNO2
Molecular Weight395.86
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H19ClFNO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2
InChIKeyYCXGLXPJBVHZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-46-6): Procurement-Relevant Structural and Class Identity


2-(4-Chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-46-6) is a synthetic, dual-halogenated 3,4-dihydroisoquinolin-1(2H)-one derivative with a molecular formula of C23H19ClFNO2, a molecular weight of 395.9 g/mol, a computed XLogP3 of 5.1, and zero hydrogen bond donors [1]. The compound belongs to a scaffold class that has been pursued in medicinal chemistry as soluble epoxide hydrolase (sEH) inhibitors [2] and protein arginine methyltransferase 5 (PRMT5) inhibitors , establishing its relevance for programs targeting metabolic, fibrotic, and oncological indications.

2-(4-Chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Even within the narrow 3,4-dihydroisoquinolin-1(2H)-one subclass, the simultaneous presence and precise positioning of the 4-chlorobenzyl N-substituent and the 5-(4-fluorobenzyl)oxy group create a distinct physicochemical signature—computed LogP of 5.1, TPSA of 29.5 Ų, and zero H-bond donors—that directly governs membrane permeability, solubility, and target binding [1]. Swapping the halogen positions (regioisomer 5-((4-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one) or removing the fluorobenzyl ether (5-hydroxy analog CAS 1105196-16-4) introduces measurable changes in hydrogen-bonding capacity, lipophilicity, and metabolic stability that render generic substitution scientifically unsound without experimental validation .

2-(4-Chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity-Driven Permeability Differentiation vs. the 5-Hydroxy Analog (CAS 1105196-16-4)

The target compound’s 5-(4-fluorobenzyl)oxy substituent eliminates the hydrogen bond donor present in the 5-hydroxy analog (CAS 1105196-16-4) and simultaneously increases computed lipophilicity. PubChem data show the target compound has 0 H-bond donors and an XLogP3 of 5.1, whereas the 5-hydroxy analog possesses 1 H-bond donor (the phenolic -OH) and a lower predicted LogP [1]. This shift from a donor-bearing to a fully acceptor-only profile alters predicted passive membrane permeability and CNS penetration potential, as governed by Lipinski’s and related drug-likeness rules.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Divergence as a Selectivity Filter vs. Regioisomer and Hydroxy Analog

The TPSA of the target compound is 29.5 Ų, reflecting its ether-linked fluorobenzyl group and the absence of polar heteroatom donors [1]. The regioisomer (5-((4-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one) shares an identical TPSA due to the same set of atoms in different positions, but its repositioned halogen substituents can alter the 3D electrostatic potential surface and thereby affect recognition by halogen-sensitive binding pockets. The 5-hydroxy analog has a higher TPSA (approximately 49.5 Ų based on the additional polar -OH contribution) and increased aqueous solubility, making it less suitable for CNS target engagement if passive diffusion across the blood-brain barrier is required.

TPSA Oral bioavailability Blood-brain barrier penetration

Class-Level Target Engagement Potential: sEH and PRMT5 Inhibitory Activity of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

While no direct bioactivity data for the target compound itself were identified, patents and journal articles establish that the N-substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged chemotype for inhibiting soluble epoxide hydrolase (sEH) [1] and protein arginine methyltransferase 5 (PRMT5) . The patent CN115872930B explicitly claims N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives with sEH inhibitory activity and demonstrates efficacy in NAFLD/NASH models. The J. Med. Chem. paper shows that a structurally related 3,4-dihydroisoquinolin-1(2H)-one derivative (compound D3) achieved PRMT5 inhibition with favorable pharmacokinetics and in vivo antitumor efficacy.

sEH inhibition PRMT5 inhibition Scaffold hopping

Halogen Positional Isomerism and Regioselective Synthetic Accessibility

The target compound features a 4-chlorobenzyl group on the lactam nitrogen and a 5-(4-fluorobenzyl)oxy substituent. A closely related regioisomer—5-((4-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one—swaps these groups [1]. While both isomers share identical molecular formula and weight, their different spatial arrangement of chlorine and fluorine atoms can lead to divergent halogen-bonding interactions with biological targets and distinct metabolic profiles. The target compound’s regiochemistry places the more metabolically labile benzyl ether at the 5-position, potentially influencing cytochrome P450-mediated oxidation pathways differently than the regioisomer.

Regioselective synthesis Halogen bonding Isomeric purity

2-(4-Chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Hit-to-Lead for sEH-Targeted NAFLD/NASH Programs

The N-substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explicitly claimed as an sEH inhibitor scaffold for treating NAFLD and NASH [1]. The target compound’s zero H-bond donor count and TPSA of 29.5 Ų favor hepatocyte penetration and oral bioavailability [2], making it a suitable starting point for structure-activity relationship (SAR) exploration in liver fibrosis models.

PRMT5 Inhibitor Development for Non-Hodgkin’s Lymphoma

The J. Med. Chem. 2024 study demonstrated that 3,4-dihydroisoquinolin-1(2H)-one derivatives can achieve potent PRMT5 inhibition with favorable PK profiles and in vivo efficacy in Z-138 xenograft models . The dual-halogenated substitution pattern of 850906-46-6 may offer distinct binding interactions with the PRMT5 active site compared to the reported D3 analog.

Chemical Biology Probe Synthesis Requiring Ether-Linked Fluorine for 19F NMR or PET Imaging

The 4-fluorobenzyl ether moiety provides a 19F NMR handle or a precursor for 18F radiolabeling, enabling target engagement studies. The absence of H-bond donors (0 donors, [2]) minimizes non-specific binding in cellular thermal shift assays (CETSA) and related proteomics experiments.

Building Block for Focused Combinatorial Library Synthesis

The compound’s two distinct benzyl handles (chlorobenzyl on nitrogen and fluorobenzyl on oxygen) offer orthogonal synthetic modification sites. Researchers can independently vary the N-substituent and the O-substituent to generate a matrix of analogs for systematic SAR, an advantage over simpler mono-substituted dihydroisoquinolinones [1].

Quote Request

Request a Quote for 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.